molecular formula C11H14N2 B14575609 1H-Indol-6-amine, 1,2,3-trimethyl- CAS No. 61698-48-4

1H-Indol-6-amine, 1,2,3-trimethyl-

Cat. No.: B14575609
CAS No.: 61698-48-4
M. Wt: 174.24 g/mol
InChI Key: SJGGDNLESOOXLC-UHFFFAOYSA-N
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Description

1H-Indol-6-amine, 1,2,3-trimethyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indol-6-amine, 1,2,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and proceeds under reflux conditions in methanol . Another approach involves the cyclization of ortho-substituted anilines, which can be achieved through various cyclization reactions, including transition metal-catalyzed reactions .

Chemical Reactions Analysis

1H-Indol-6-amine, 1,2,3-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1H-Indol-6-amine, 1,2,3-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indol-6-amine, 1,2,3-trimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indol-6-amine, 1,2,3-trimethyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indol-6-amine, 1,2,3-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61698-48-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3-trimethylindol-6-amine

InChI

InChI=1S/C11H14N2/c1-7-8(2)13(3)11-6-9(12)4-5-10(7)11/h4-6H,12H2,1-3H3

InChI Key

SJGGDNLESOOXLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC(=C2)N)C)C

Origin of Product

United States

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